molecular formula C11H11NO2S B14906926 5-(4-Methylbenzyl)-1,3-thiazolidine-2,4-dione

5-(4-Methylbenzyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B14906926
M. Wt: 221.28 g/mol
InChI Key: AUTCHGUUOVSZOZ-UHFFFAOYSA-N
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Description

5-(4-Methylbenzyl)thiazolidine-2,4-dione is a compound belonging to the thiazolidinedione class, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzyl)thiazolidine-2,4-dione typically involves the reaction of 2-chloroacetic acid with thiourea in the presence of concentrated hydrochloric acid to form the thiazolidine-2,4-dione core. This intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

    Medicine: Research indicates its potential use in developing antidiabetic and anti-inflammatory drugs.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzyl)thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in antidiabetic applications, it acts as an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This activation leads to the regulation of genes involved in glucose and lipid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxybenzyl)thiazolidine-2,4-dione
  • 5-(3,4-Dimethoxybenzyl)thiazolidine-2,4-dione
  • 5-(3,4,5-Trimethoxybenzyl)thiazolidine-2,4-dione

Uniqueness

5-(4-Methylbenzyl)thiazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the 4-methylbenzyl group enhances its antimicrobial and antioxidant properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

5-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C11H11NO2S/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-5,9H,6H2,1H3,(H,12,13,14)

InChI Key

AUTCHGUUOVSZOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)NC(=O)S2

Origin of Product

United States

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